molecular formula C15H12O4 B183993 4-Formylphenyl 4-methoxybenzoate CAS No. 56800-26-1

4-Formylphenyl 4-methoxybenzoate

Cat. No. B183993
CAS RN: 56800-26-1
M. Wt: 256.25 g/mol
InChI Key: VYORLHNCZWLOHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Formylphenyl 4-methoxybenzoate” is a chemical compound with the molecular formula C15H12O4 . It has a molecular weight of 256.25 g/mol . This compound is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “4-Formylphenyl 4-methoxybenzoate” consists of 15 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The InChI code for this compound is 1S/C15H12O4/c1-18-13-8-4-12(5-9-13)15(17)19-14-6-2-11(10-16)3-7-14/h2-10H,1H3 .


Physical And Chemical Properties Analysis

“4-Formylphenyl 4-methoxybenzoate” has a molecular weight of 256.25 g/mol . It has a computed XLogP3 value of 3, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 5 .

Scientific Research Applications

Proteomics Research

“4-Formylphenyl 4-methoxybenzoate” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments to understand protein behavior and interactions.

Synthesis of Biologically Important Compounds

This compound has been used in the synthesis of biologically important compounds . For example, it was used in the synthesis of a novel compound, “2-Ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate”, which is a biologically active 1,2,4-triazole Schiff base . Schiff bases are often used in organic synthesis and coordination chemistry.

Antioxidant Activity Research

The synthesized compound mentioned above was also studied for its antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Spectroscopic Studies

The compound has been used in spectroscopic studies . Spectroscopy is the study of the interaction between matter and electromagnetic radiation as a function of the wavelength or frequency of the radiation. In simpler terms, spectroscopy is the precise study of color as generalized from visible light to all bands of the electromagnetic spectrum.

Thermodynamic Properties Research

The thermodynamic properties of the synthesized compound were investigated . Thermodynamics is a branch of physics that deals with heat, work, and temperature, and their relation to energy, radiation, and physical properties of matter.

Nonlinear Optical (NLO) Properties Research

The compound was also studied for its nonlinear optical (NLO) properties . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, that is, media in which the polarization density P responds nonlinearly to the electric field E of the light.

Future Directions

“4-Formylphenyl 4-methoxybenzoate” is used in proteomics research , indicating its potential in scientific and medical research. Further studies could explore its properties and potential applications in more depth.

properties

IUPAC Name

(4-formylphenyl) 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-18-13-8-4-12(5-9-13)15(17)19-14-6-2-11(10-16)3-7-14/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYORLHNCZWLOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355376
Record name 4-formylphenyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formylphenyl 4-methoxybenzoate

CAS RN

56800-26-1
Record name 4-formylphenyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Formylphenyl 4-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
4-Formylphenyl 4-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
4-Formylphenyl 4-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
4-Formylphenyl 4-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
4-Formylphenyl 4-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
4-Formylphenyl 4-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.